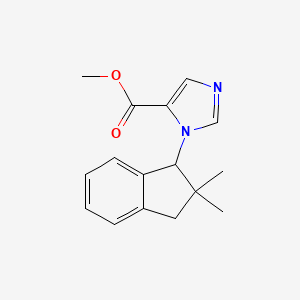
methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate
Overview
Description
methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate is a complex organic compound with a unique structure. It consists of an indan ring system substituted with a dimethyl group and an imidazole ring, which is further functionalized with a carboxylic acid methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate typically involves multiple steps:
Formation of the Indan Ring System: The indan ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via a methylation reaction using reagents such as methyl iodide and a strong base like sodium hydride.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Functionalization with Carboxylic Acid Methyl Ester: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dimethyl-indan-1-yl)-3H-imidazole-4-carboxylic acid: Lacks the methyl ester group, which may affect its reactivity and biological activity.
2,2-dimethyl-indan-1-yl-imidazole: Lacks the carboxylic acid methyl ester group, which may influence its solubility and interaction with biological targets.
Uniqueness
methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate is unique due to the presence of both the indan and imidazole rings, as well as the carboxylic acid methyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 3-(2,2-dimethyl-1,3-dihydroinden-1-yl)imidazole-4-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)8-11-6-4-5-7-12(11)14(16)18-10-17-9-13(18)15(19)20-3/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
LDWLDRDKNBEKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1N3C=NC=C3C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
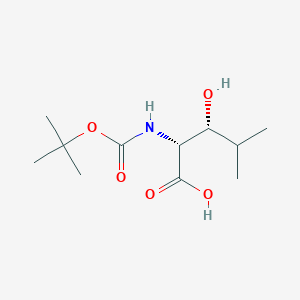
![2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol](/img/structure/B8575554.png)
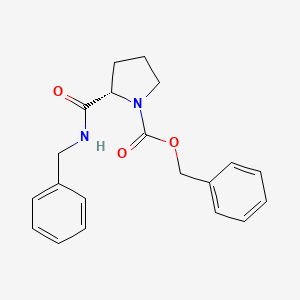
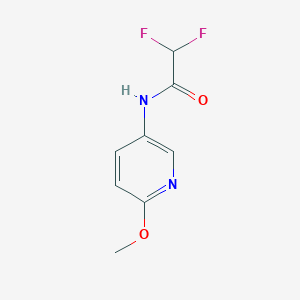
![4-[(1H-Indol-5-yl)oxy]-6,7-dimethoxyquinoline](/img/structure/B8575568.png)
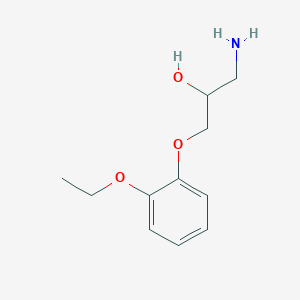
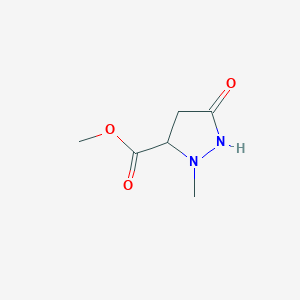
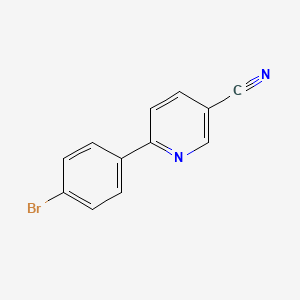
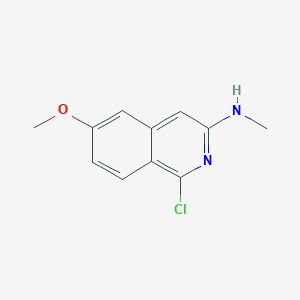
![N-[3-(3-Bromo-propoxy)-phenyl]-acetamide](/img/structure/B8575598.png)

![3-Phenyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B8575606.png)
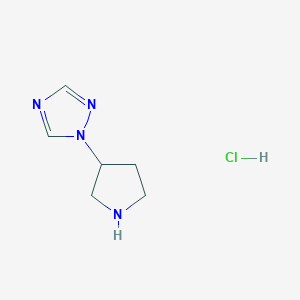
![1-Propanone, 1-[4-(phenylamino)-4-piperidinyl]-](/img/structure/B8575617.png)
